

Commercial Availability and Technical Guide for (1-Methylpiperidin-3-yl)methanamine

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Compound of Interest

Compound Name: (1-Methylpiperidin-3-yl)methanamine

Cat. No.: B111921

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key chemical data, and potential applications of **(1-Methylpiperidin-3-yl)methanamine**. The information is intended to support researchers and drug development professionals in sourcing and utilizing this versatile chemical building block.

Commercial Availability and Suppliers

(1-Methylpiperidin-3-yl)methanamine, including its various isomers and salt forms, is available from a range of commercial chemical suppliers. These companies offer the compound in various quantities, from grams to kilograms, catering to both research and development needs. Below is a summary of prominent suppliers and their product offerings.

Supplier	Product Name(s)	CAS Number(s)	Purity	Notes
LIDE PHARMACEUTICALS LIMITED	(3S)-1-methylpiperidin-3-yl]methanamine	1217604-20-0	≥ 99%	Offers bulk quantities and custom synthesis.
Chem-Impex	3-(Aminomethyl)-1-methyl-piperidine	14613-37-7	≥ 95% (NMR)	Provided as a liquid.
Sunway Pharm Ltd.	(S)-1-Methyl-3-aminomethyl-piperidine	1217604-20-0	97%	Available in various quantities.
BLDpharm	(1-Methylpiperidin-3-yl)methanamine dihydrochloride	2665735-06-6	-	Offers the dihydrochloride salt form.
Achmem	(S)-(1-Methylpiperidin-3-yl)methanamine	1217604-20-0	-	Provides basic safety and storage information.

Physicochemical and Safety Data

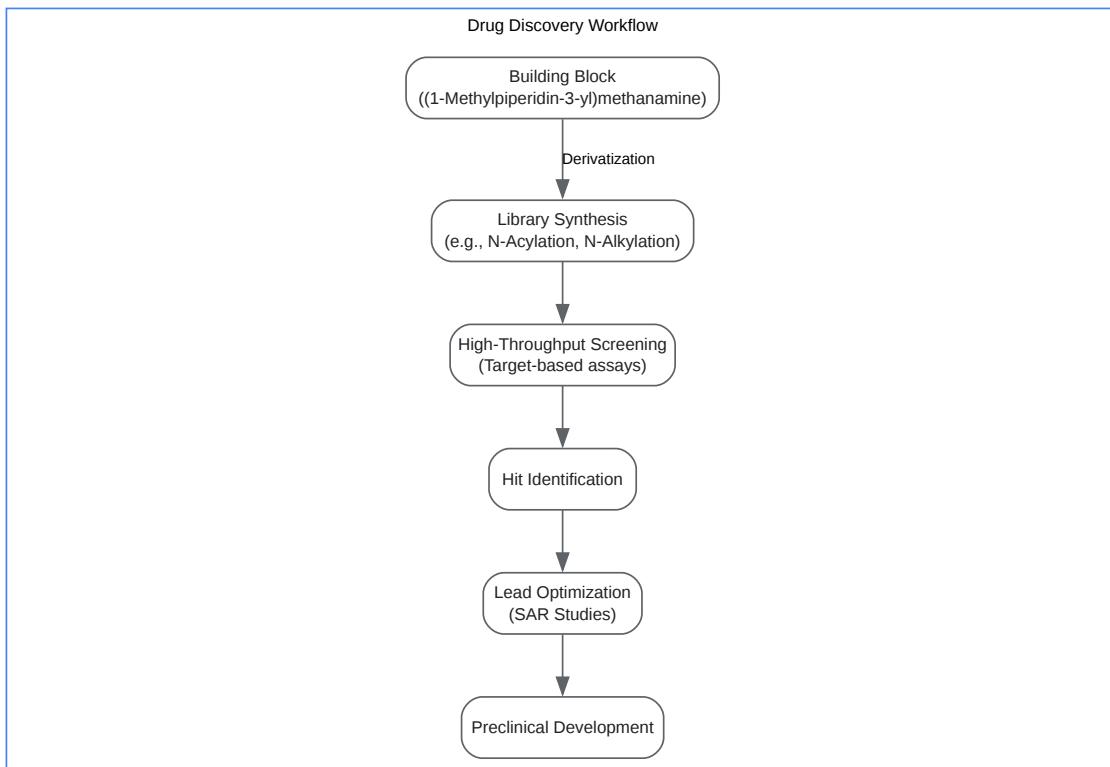
A summary of key quantitative data for **(1-Methylpiperidin-3-yl)methanamine** is presented below. This information is compiled from various supplier data sheets and safety documents.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ N ₂	Chem-Impex[1], Achmem[2]
Molecular Weight	128.22 g/mol	Chem-Impex[1], Achmem[2]
Appearance	Liquid	Chem-Impex[1]
Purity	≥ 95% (NMR) to 99%	Chem-Impex[1], LIDE PHARMACEUTICALS LIMITED[3]
Storage Conditions	0-8 °C, Inert atmosphere, Room Temperature	Chem-Impex[1], Achmem[2]
Hazard Statements	H302, H315, H319, H332 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled)	Achmem[2]
Precautionary Statements	P261, P280, P301+P330+P331, P302+P352, P305+P351+P338	Achmem[2]

Applications in Research and Drug Discovery

(1-Methylpiperidin-3-yl)methanamine and its derivatives are recognized as valuable scaffolds in medicinal chemistry, particularly in the discovery of agents targeting the central nervous system (CNS).[1] The piperidine moiety is a common feature in many CNS-active compounds. The primary and secondary amine functionalities on the methanamine substituent at the 3-position offer versatile points for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

While specific signaling pathways involving **(1-Methylpiperidin-3-yl)methanamine** are not extensively documented in publicly available literature, its structural motifs are found in compounds targeting various receptors. The general workflow for utilizing such a building block in drug discovery is illustrated below.



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A generalized drug discovery workflow utilizing a chemical building block.

Experimental Protocols

Detailed experimental protocols for the synthesis and modification of the isomeric N-methyl-1-(1-methylpiperidin-4-yl)methanamine provide a strong basis for working with the 3-substituted analogue. The following are generalized procedures for common derivatization reactions.

General Protocol for N-Acylation

This protocol describes the formation of an amide bond by reacting the primary or secondary amine of a **(1-Methylpiperidin-3-yl)methanamine** derivative with an acylating agent.

Materials:

- **(1-Methylpiperidin-3-yl)methanamine** derivative
- Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Acyl chloride or acid anhydride
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the **(1-Methylpiperidin-3-yl)methanamine** derivative (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq) in anhydrous DCM or DMF.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.



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A typical experimental workflow for the N-acylation of an amine.

General Protocol for N-Alkylation

This protocol outlines the addition of an alkyl group to the primary or secondary amine of a **(1-Methylpiperidin-3-yl)methanamine** derivative.

Materials:

- **(1-Methylpiperidin-3-yl)methanamine** derivative
- Anhydrous acetonitrile or DMF
- Potassium carbonate (K_2CO_3)
- Alkyl halide (e.g., ethyl iodide, benzyl bromide)

- Diatomaceous earth (optional)

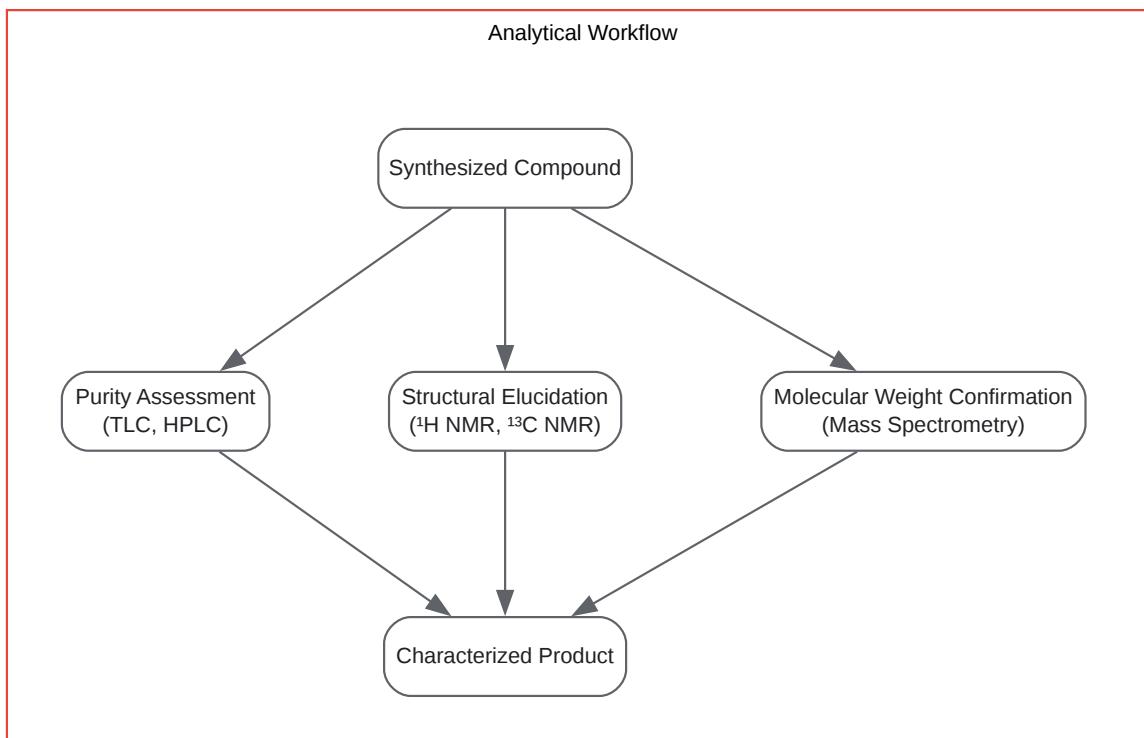
Procedure:

- Dissolve the **(1-Methylpiperidin-3-yl)methanamine** derivative (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.
- Add a mild base such as potassium carbonate (2.0 eq) followed by the alkyl halide (1.2 eq).
- Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide.
- Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
- After completion, filter off the inorganic base (e.g., through a pad of diatomaceous earth).
- Evaporate the solvent under reduced pressure.
- The crude product can be further purified by column chromatography if necessary.

Analytical Characterization

The successful synthesis and purity of **(1-Methylpiperidin-3-yl)methanamine** and its derivatives should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the structure of the synthesized compounds.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.
- Chromatography: TLC and High-Performance Liquid Chromatography (HPLC) are used to assess reaction completion and the purity of the final compounds.



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A general workflow for the analytical characterization of a synthesized compound.

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